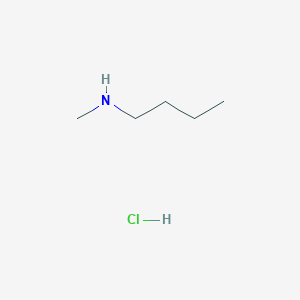

N-methylbutylamine hydrochloride

説明

N-Methylbutylamine is a chemical compound with the molecular formula C5H13N . It is also known by other names such as Butyl (Methyl)Amine, Butylmethylamine, and Methylbutylamine .

Synthesis Analysis

N-Methylbutylamine can be synthesized by the reaction of ammonia and alcohols over alumina . The reaction is as follows: CH3(CH2)3OH + NH3 → CH3(CH2)3NHCH3 .Molecular Structure Analysis

The molecular structure of N-Methylbutylamine consists of a chain of five carbon atoms, with a methyl group (CH3) attached to a nitrogen atom at one end . The molecular weight is 87.163 Da .Chemical Reactions Analysis

N-Methylbutylamine exhibits reactions typical of other simple alkyl amines, such as alkylation, acylation, and condensation with carbonyls . It can also form complexes with metal ions .Physical And Chemical Properties Analysis

N-Methylbutylamine is a liquid at room temperature with a density of 0.736 g/mL at 25 °C . It has a boiling point of 90.5-91.5 °C . The refractive index n20/D is 1.3995 .科学的研究の応用

1. Reductive Amination and Synthesis of Amines

N-methylbutylamine hydrochloride plays a crucial role in the synthesis of N-methyl- and N-alkylamines through reductive amination processes. This is important for producing fine and bulk chemicals used in life-science molecules and other industrial applications. Such syntheses often employ cost-effective methods using earth-abundant metal-based catalysts, emphasizing the relevance of this compound in industrial and academic research (Senthamarai et al., 2018).

2. Chromatographic Analysis in Pharmaceuticals

This compound's derivatives, like N-methylethanolamine, are used as side chains in pharmaceutical compounds. Its presence and concentration in drug substances like diphenhydramine hydrochloride can be determined using high-performance liquid chromatography (HPLC) methods. This illustrates its application in ensuring the quality and purity of pharmaceutical ingredients (Anerao et al., 2018).

3. Role in Water Quality and Environmental Studies

The presence of N-methylbutylamine and related compounds in source water can be significant for environmental studies. Their detection in water sources across different regions highlights their relevance in understanding water quality and potential impacts on public health. This is particularly important considering their role as precursors to nitrogenous disinfection byproducts in drinking water (Zhang et al., 2012).

4. Synthesis of Pharmaceutical Intermediates

This compound is also used in the synthesis of various pharmaceutical intermediates. For example, its use in the synthesis of 3-(N-methyl-N-pentylamino) propanoic acid hydrochloride, an intermediate for sodium ibandronate, highlights its utility in creating key components for various drugs (Han Jing, 2011).

5. Mutagenicity Studies

The compound has been studied in the context of mutagenicity, specifically in how it interacts with radical species. This type of research is crucial for understanding the potential health risks associated with various compounds and their derivatives (Tsutsumi et al., 2010).

Safety and Hazards

N-Methylbutylamine is a highly flammable liquid and a fire hazard . It can severely irritate and burn the skin and eyes . It is harmful if swallowed and toxic in contact with skin . Safety measures include keeping away from heat and open flames, wearing protective clothing, and washing thoroughly after handling .

特性

IUPAC Name |

N-methylbutan-1-amine;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H13N.ClH/c1-3-4-5-6-2;/h6H,3-5H2,1-2H3;1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AOZISORLJJDLBQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCNC.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H14ClN | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90989895 | |

| Record name | N-Methylbutan-1-amine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90989895 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

123.62 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6973-82-6 | |

| Record name | NSC41360 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=41360 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | N-Methylbutan-1-amine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90989895 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

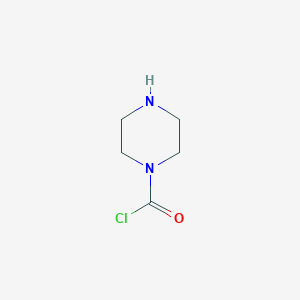

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-Bromo-4-[(4-nitrobenzyl)oxy]benzene](/img/structure/B3056151.png)

![1-[4-(Morpholin-4-yl)phenyl]-2-phenylethanone](/img/structure/B3056158.png)

![2,2-dichloro-N-[10-[(2,2-dichloroacetyl)amino]decyl]acetamide](/img/structure/B3056164.png)

![Ethyl 1,4-dioxaspiro[4.4]nonane-7-carboxylate](/img/structure/B3056169.png)

![4-nitro-N-[(Z)-1-phenylpropan-2-ylideneamino]benzenesulfonamide](/img/structure/B3056172.png)

![1-[2-(Methylsulfanyl)ethyl]urea](/img/structure/B3056174.png)